Levorphanol NMDA Receptor Antagonist Affinity: Quantified Head-to-Head Comparison with Dextromethorphan and Methadone
Levorphanol demonstrates substantially higher NMDA receptor binding affinity compared to both dextromethorphan and methadone, as measured by displacement of [³H]MK-801 binding [1]. This differential NMDA antagonism is mechanistically relevant for neuropathic pain management where NMDA receptor activation contributes to central sensitization and opioid tolerance [2].
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.6 μM |
| Comparator Or Baseline | Dextromethorphan: Ki = 2.2 μM; Methadone: Ki = 5.4 μM |
| Quantified Difference | 3.7-fold higher affinity than dextromethorphan; 9-fold higher affinity than methadone |
| Conditions | [³H]MK-801 displacement binding assay in rat forebrain membranes |
Why This Matters
The 9-fold higher NMDA receptor affinity relative to methadone supports preferential selection of levorphanol for neuropathic pain conditions where NMDA antagonism is therapeutically indicated.
- [1] Prommer E. Levorphanol: revisiting an underutilized analgesic. Palliat Care. 2014;8:7-10. doi:10.4137/PCRT.S13489. (citing original data from Ebert B et al.) View Source
- [2] Haider A, Reddy A. Levorphanol versus methadone use: safety considerations. Ann Palliat Med. 2020;9(2):579-585. doi:10.21037/apm.2020.01.02. View Source
